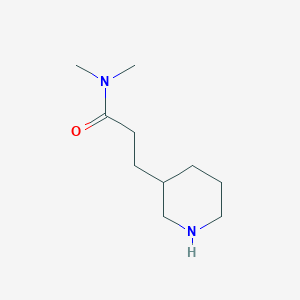![molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7](/img/structure/B174586.png)
1-Methyl-1-azaspiro[4.5]decane-2,8-dione
概要
説明
“1-Methyl-1-azaspiro[4.5]decane-2,8-dione” is a chemical compound with the molecular formula C10H15NO2 . It is related to a class of compounds known as hydantoins or imidazolidine-2,4-diones .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
The molecular structure of “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” can be found in various databases such as PubChem . The molecular weight of this compound is 181.23 g/mol.Chemical Reactions Analysis
This compound is related to a series of spirooxazolidine-2,4-dione derivatives . These compounds have been evaluated as cholinergic agents in in vitro binding assays and in in vivo pharmacological tests .科学的研究の応用
Effects of Decitabine on Gene Expression
Decitabine, a deoxycytidine analog, is typically used for activating methylated and silenced genes through promoter demethylation. It regulates gene expression in multiple ways, some of which are independent of DNA demethylation. The effect of Decitabine on gene expression is highly context-dependent, varying with environmental settings and the silencing mechanism(s) involved. This highlights the complex regulatory mechanisms of gene expression and the potential of such compounds in therapeutic applications (R. S. Seelan et al., 2018).
Biological and Preclinical Importance of N-sulfonylamino Azinones
N-sulfonylamino azinones have been extensively investigated for their biological activities, demonstrating diverse pharmacological properties including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This review suggests the significance of such compounds in medicinal chemistry, offering a foundation for developing new therapeutic agents (G. Elgemeie et al., 2019).
Mesotrione Herbicide: Safety and Environmental Effects
Mesotrione is an herbicide used in maize cultures, exhibiting a favorable toxicological and environmental profile. Its degradation by soil microorganisms is fast, ensuring minimal risk to groundwater contamination. This review underscores the potential of such compounds for sustainable agricultural practices while respecting environmental standards and food safety (L. Carles et al., 2017).
1-Methylcyclopropene: A Review on Ethylene Inhibition
1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene effects in a range of fruits, vegetables, and floriculture crops. Its application demonstrates the role of ethylene in plant growth and development, offering insights into the regulation of ripening processes and the maintenance of postharvest product quality (S. Blankenship & J. Dole, 2003).
Pharmaceutical Significance of Azepane Based Motifs
Azepane-based compounds exhibit a variety of pharmacological properties, with over 20 azepane-based drugs approved by the FDA for treating various diseases. This review discusses the recent developments in azepane-based compounds across therapeutic applications, highlighting the structural diversity and the potential for discovering new therapeutic agents (Gao-Feng Zha et al., 2019).
将来の方向性
The compound “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” and its derivatives have shown potential in various therapeutic applications . Further structural optimization could lead to the development of potent inhibitors for various diseases . Therefore, this compound could be employed as a lead compound for further structural optimization .
特性
IUPAC Name |
1-methyl-1-azaspiro[4.5]decane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGAZTKFNISBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC12CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570304 | |
| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |
CAS RN |
142283-66-7 | |
| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

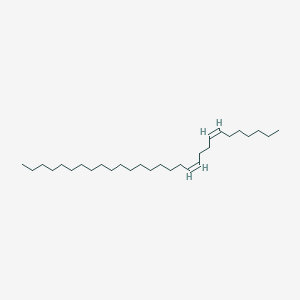
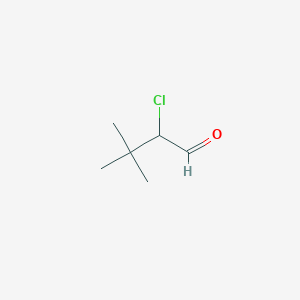
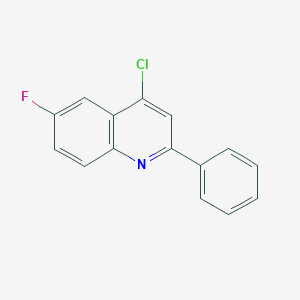
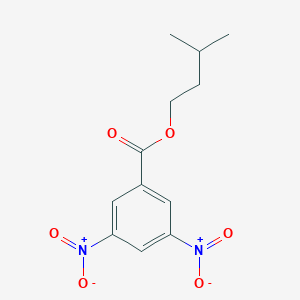
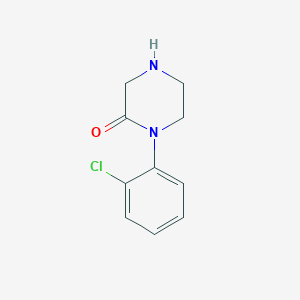
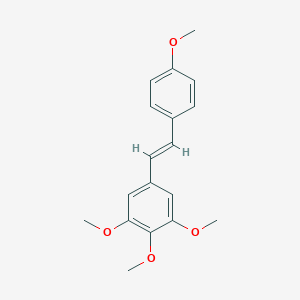
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
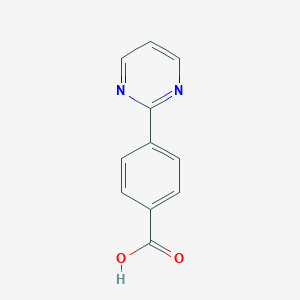
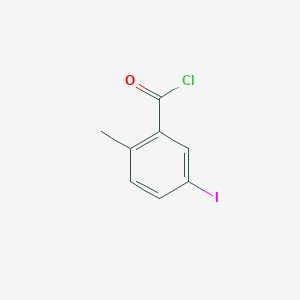
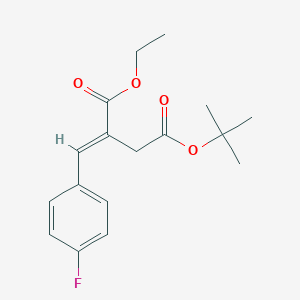
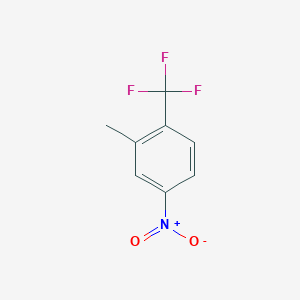
![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
